N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of both a dimethoxyphenyl group and a furan-2-yl group
Preparation Methods
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(furan-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways related to disease processes .
Comparison with Similar Compounds
N1-(3,4-dimethoxyphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenyl)acetamide: This compound shares the dimethoxyphenyl group but differs in its overall structure and properties.
N-(2-(furan-2-yl)ethyl)acetamide: Similar in containing the furan-2-yl group, but with different functional groups and applications.
N-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)ethyl)carbamate: This compound has a similar structure but with a carbamate group instead of an oxalamide group, leading to different chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-21-13-6-5-11(10-14(13)22-2)18-16(20)15(19)17-8-7-12-4-3-9-23-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAWWITZXBTZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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